molecular formula C8H4BrF3N2 B581291 5-Bromo-7-(trifluoromethyl)-1H-indazole CAS No. 1374258-43-1

5-Bromo-7-(trifluoromethyl)-1H-indazole

Numéro de catalogue B581291
Numéro CAS: 1374258-43-1
Poids moléculaire: 265.033
Clé InChI: YLMFTTBYMVQLMH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Bromo-7-(trifluoromethyl)-1H-indazole is a chemical compound with the molecular formula C9H5BrF3N . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-Bromo-7-(trifluoromethyl)-1H-indazole consists of a bromine atom and a trifluoromethyl group attached to an indazole ring .

Applications De Recherche Scientifique

Indazole and Triazole Derivatives in Drug Development

Indazoles, including derivatives like 5-Bromo-7-(trifluoromethyl)-1H-indazole, have been extensively studied for their pharmacological importance. These compounds form the backbone of many therapeutic agents due to their promising anticancer and anti-inflammatory activities, alongside applications in disorders involving protein kinases and neurodegeneration. The structural flexibility of indazole scaffolds allows for the development of novel therapeutic agents with significant biological properties (Denya, Malan, & Joubert, 2018).

Advances in Synthesis Methods

The synthesis of triazole derivatives, including those structurally related to 5-Bromo-7-(trifluoromethyl)-1H-indazole, has been a focus of research to enhance efficiency and sustainability. Eco-friendly methods for synthesizing triazoles through copper-catalyzed azide-alkyne cycloadditions (CuAAC) have been developed, offering advantages like shorter reaction times, higher yields, and environmental benefits. These advances support the production of triazoles for industrial applications, including drug development (de Souza et al., 2019).

Application in Material Science

Beyond pharmacological applications, triazole and indazole derivatives are also explored in material science for developing new materials with enhanced properties. For example, proton-conducting polymeric membranes based on 1,2,4-triazole have shown potential for fuel cell applications, highlighting the versatility of these heterocyclic compounds in creating advanced materials with desirable thermal stability and ionic conductivity (Prozorova & Pozdnyakov, 2023).

Corrosion Inhibition

1,2,3-Triazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys in aggressive media. The corrosion inhibition process often involves the formation of a protective layer on the metal surface, thereby reducing corrosion rates and extending the life of the material. This application underscores the chemical versatility and utility of triazole compounds in industrial settings (Hrimla et al., 2021).

Safety And Hazards

The safety data sheet for 5-Bromo-7-(trifluoromethyl)-1H-indazole indicates that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Propriétés

IUPAC Name

5-bromo-7-(trifluoromethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-5-1-4-3-13-14-7(4)6(2-5)8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMFTTBYMVQLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C=NN2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737375
Record name 5-Bromo-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-7-(trifluoromethyl)-1H-indazole

CAS RN

1374258-43-1
Record name 5-Bromo-7-(trifluoromethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-7-(trifluoromethyl)-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-methyl-6-(trifluoromethyl)aniline (3.3 g, 13 mmol) in toluene (65 mL) and glacial acetic acid (11.2 mL, 195 mmol) was added potassium acetate (10.2 g, 104 mmol) portionwise. After 15 minutes a large amount of precipitate had formed, hindering stirring of the reaction. The reaction was diluted with acetic acid (10 mL). Isoamyl nitrite (1.92 mL, 14.3 mmol) was then added dropwise and the reaction was stirred at room temperature for 3 hours. Additional isoamyl nitrite (0.5 mL, 3.7 mmol) was added and the reaction was left stirring for 15 hours. The reaction was diluted with water (100 mL) and stirred for 1.5 hours. The solution was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate. The layers were separated and the organics were washed with brine, dried over magnesium sulfate, filtered, and concentrated. Purification by flash column chromatography (5-50% ethyl acetate/heptanes) gave the title compound (1.78 g, 52%) as a yellow powder. −ESI (M−H+1) 264.9; 1H NMR (400 MHz, CDCl3, δ): 8.13 (s, 1H), 8.09-8.11 (m, 1H), 7.76 (dd, J=1.66, 0.88 Hz, 1H).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
11.2 mL
Type
solvent
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
52%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.